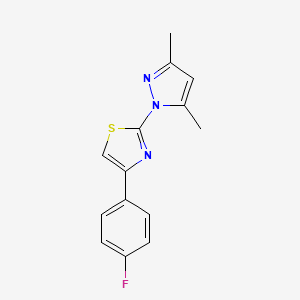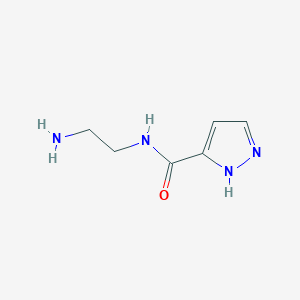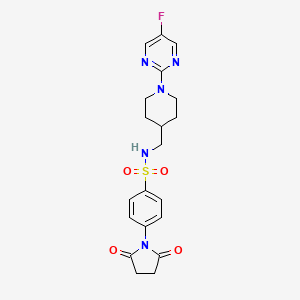
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole (DMPF-T) is a thiazole-based compound that has been widely studied for its potential applications in various scientific research areas. It is an important member of the thiazole family of compounds, which has been extensively studied due to their diverse biological activities. DMPF-T has been found to be an effective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. In addition, it has been shown to possess antioxidant, anti-inflammatory, and anti-tumor activities. Thus, DMPF-T has been studied for its potential applications in various scientific research areas, including drug development, biochemistry, and physiology.
作用機序
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. This compound is thought to bind to the active site of the enzyme, thus preventing it from converting arachidonic acid into prostaglandins, which are involved in inflammation and pain.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. It has been found to be an effective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. In addition, it has been shown to possess antioxidant, anti-inflammatory, and anti-tumor activities. It has also been found to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).
実験室実験の利点と制限
One of the advantages of using 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole in laboratory experiments is that it is relatively easy to synthesize. In addition, the compound is stable and can be stored for long periods of time. Furthermore, it has been found to be an effective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.
However, there are some limitations to using this compound in laboratory experiments. For example, the compound is relatively expensive and may not be suitable for large-scale experiments. In addition, the compound has not been extensively studied and its mechanism of action is not fully understood.
将来の方向性
There are a number of potential future directions for the study of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole. For example, further research could be conducted to better understand the compound’s mechanism of action. In addition, studies could be conducted to investigate the compound’s potential applications in drug development, biochemistry, and physiology. Furthermore, studies could be conducted to explore the compound’s potential therapeutic effects in various diseases and conditions, such as cancer, inflammation, and pain. Finally, studies could be conducted to investigate the compound’s potential interactions with other drugs and compounds.
合成法
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole is typically achieved through a two-step process. The first step involves the reaction of 3,5-dimethyl-1H-pyrazol-1-yl chloride (DMPCl) with 4-fluorophenyl isothiocyanate (FPITC) in the presence of a base such as sodium hydroxide or potassium carbonate. The resulting product is then reacted with thiourea in the presence of an acid, such as hydrochloric acid, to yield this compound.
科学的研究の応用
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole has been studied extensively for its potential applications in various scientific research areas. It has been found to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. In addition, it has been shown to possess antioxidant, anti-inflammatory, and anti-tumor activities. Thus, this compound has been studied for its potential applications in drug development, biochemistry, and physiology.
特性
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-4-(4-fluorophenyl)-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3S/c1-9-7-10(2)18(17-9)14-16-13(8-19-14)11-3-5-12(15)6-4-11/h3-8H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVKAVDRZZFQTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 2,6-difluorobenzoate](/img/structure/B2385461.png)

![3-(Chlorodifluoromethyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2385463.png)
![Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2385465.png)
![2-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2385466.png)

![5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B2385470.png)
![6-(2,5-Dimethylfuran-3-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2385471.png)
![1-[3,5-Diethyl-4-(hydroxymethyl)phenyl]ethanone](/img/structure/B2385473.png)
![Spiro[3.4]octan-2-ol](/img/structure/B2385474.png)



![4-Ethyl-3-[2-(2-methylbenzimidazol-1-yl)ethyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2385482.png)
